

Amino-PEG16-alcohol chemical formula and CAS number

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Compound of Interest

Compound Name: Amino-PEG16-alcohol

Cat. No.: B15551117

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An In-depth Technical Guide to Amino-PEG16-alcohol

For researchers, scientists, and drug development professionals, **Amino-PEG16-alcohol** is a versatile polyethylene glycol (PEG) linker used in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical Identifiers and Properties

Amino-PEG16-alcohol is a heterobifunctional PEG linker containing a terminal primary amine group and a hydroxyl group, separated by a 16-unit polyethylene glycol chain. This structure allows for the covalent attachment to various molecules, enhancing their solubility, stability, and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Amino-PEG16-alcohol**.

Property	Value	Reference
Chemical Formula	C32H67NO16	[1]
CAS Number	2933173-97-6	[1]
Molecular Weight	721.87 g/mol	[2]
Purity	>96%	[1]
Boiling Point (Predicted)	710.143 ± 55.00 °C (at 760 Torr)	[2]
Density (Predicted)	1.105 ± 0.06 g/cm ³ (at 25 °C)	
pKa (Predicted)	14.361 ± 0.10	

Applications in Research and Drug Development

The primary application of **Amino-PEG16-alcohol** lies in the field of bioconjugation, where it serves as a flexible, hydrophilic spacer arm to link molecules. The terminal amine group can be readily reacted with various functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. The hydroxyl group offers a secondary site for further modification.

This linker is particularly valuable in the development of:

- **Antibody-Drug Conjugates (ADCs):** The PEG spacer enhances the solubility and stability of the ADC while providing a flexible linkage between the antibody and the cytotoxic payload.
- **PROTACs (Proteolysis Targeting Chimeras):** The PEG chain connects the target protein-binding ligand and the E3 ligase-binding ligand, and its length and hydrophilicity can be optimized for improved cellular permeability and degradation efficacy.
- **Pegylated Peptides and Proteins:** Covalent attachment of the PEG chain can increase the hydrodynamic radius of therapeutic proteins and peptides, reducing renal clearance and extending their circulating half-life.

Experimental Protocols

The following section details a general experimental protocol for the conjugation of **Amino-PEG16-alcohol** to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.

Conjugation of Amino-PEG16-alcohol to an NHS-Ester Activated Molecule

Materials:

- **Amino-PEG16-alcohol**
- NHS-ester activated molecule (e.g., a protein, peptide, or small molecule)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

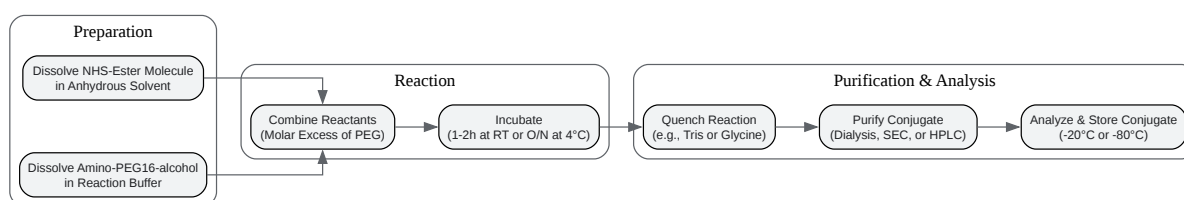
- Preparation of Reagents:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of the NHS-ester activated molecule in anhydrous DMF or DMSO. The concentration will depend on the specific molecule and the desired reaction scale.
 - Prepare a stock solution of **Amino-PEG16-alcohol** in the chosen reaction buffer.
- Conjugation Reaction:
 - Dissolve the NHS-ester activated molecule in the reaction buffer.

- Add the **Amino-PEG16-alcohol** solution to the solution of the activated molecule. A molar excess of the Amino-PEG linker (typically 1.5 to 20-fold) is often used to drive the reaction to completion.
- The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% to maintain the stability of proteins.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary depending on the specific reactants.
- Quenching the Reaction:
 - To stop the reaction, add the quenching buffer to the reaction mixture. The primary amines in the quenching buffer will react with any unreacted NHS-ester groups.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess, unreacted **Amino-PEG16-alcohol** and other small molecules from the reaction mixture using a suitable purification method.
 - For protein conjugates, dialysis or size-exclusion chromatography are commonly employed.
 - For smaller molecule conjugates, purification may be achieved by HPLC.
- Analysis and Storage:
 - Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
 - Store the final conjugate under conditions that ensure its stability, typically at -20°C or -80°C.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the key steps in the experimental workflow for conjugating **Amino-PEG16-alcohol** to an NHS-ester activated molecule.



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Figure 1. A generalized experimental workflow for the conjugation of **Amino-PEG16-alcohol** to an NHS-ester.

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